
(2-Bromoallyl)trimethylsilane
Overview
Description
(2-Bromoallyl)trimethylsilane: is an organosilicon compound with the molecular formula C6H13BrSi and a molecular weight of 193.16 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohol, acetone, ether, tetrahydrofuran, and pentane, but insoluble in water . This compound is used as a versatile synthon in organic synthesis, particularly in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Lithium (Trimethylsilyl)cuprate: One method involves the reaction of 2,3-dibromopropene with lithium (trimethylsilyl)cuprate in hexamethylphosphoramide (HMPA) at 0°C, yielding (2-Bromoallyl)trimethylsilane with a yield of 63-90%.
Reaction with Trichlorosilane and Copper (I) Chloride: Another method involves the reaction of 2,3-dibromopropene with trichlorosilane in the presence of copper (I) chloride , followed by treatment with methylmagnesium bromide , yielding the compound with a yield of 63-71%.
Industrial Production Methods: The industrial production methods for this compound typically follow the same synthetic routes as described above, with optimization for large-scale production. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Bromoallyl)trimethylsilane undergoes substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions, particularly with Grignard reagents, to form various products.
Common Reagents and Conditions:
Grignard Reagents: Used in the ring-opening reaction of 1-butene oxide, followed by desilylative oxidation to yield α-methylene-γ-lactones.
Copper (I) Iodide: Used as a catalyst in the ring-opening reaction.
Ethylaluminum Dichloride: Induces cyclization of the adduct to a tertiary cyclopentanol.
Major Products Formed:
α-Methylene-γ-lactones: Formed from the desilylative oxidation of the allyl alcohol.
Tertiary Cyclopentanol: Formed from the ethylaluminum dichloride-induced cyclization.
Scientific Research Applications
Chemistry:
Synthesis of 1-Trimethylsilylmethyl-Substituted 1,3-Butadienes: (2-Bromoallyl)trimethylsilane is used as a synthon for the synthesis of these compounds.
Formation of 1-Hydroxymethylvinyl Anion Equivalents: The compound is used in the preparation of these anions, which are valuable intermediates in organic synthesis.
Biology and Medicine:
Drug Development:
Industry:
Fine Chemicals Production: Used in the production of fine chemicals, including intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Bromoallyl)trimethylsilane involves its ability to act as a synthon in organic synthesis. The compound can form carbon-carbon bonds through substitution and addition reactions, making it a valuable intermediate in the synthesis of complex organic molecules . The molecular targets and pathways involved depend on the specific reactions and conditions used in the synthesis processes .
Comparison with Similar Compounds
- 2-Bromo-3-(trimethylsilyl)propene
- Chlorotrimethylsilane
- Vinyltrimethylsilane
- (Chloromethyl)trimethylsilane
Uniqueness: (2-Bromoallyl)trimethylsilane is unique due to its ability to form 1-trimethylsilylmethylvinyl anions, which are valuable intermediates in organic synthesis . Its versatility in forming carbon-carbon bonds and its use in the synthesis of complex organic molecules make it distinct from other similar compounds .
Properties
IUPAC Name |
2-bromoprop-2-enyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPQCAARZVEFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400261 | |
| Record name | (2-Bromoallyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81790-10-5 | |
| Record name | (2-Bromoallyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Bromoallyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




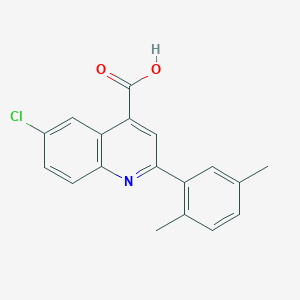

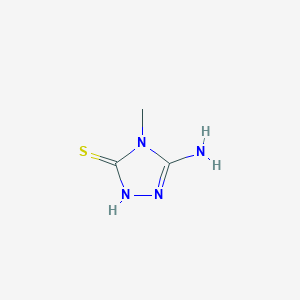
![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

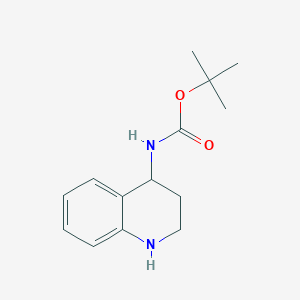

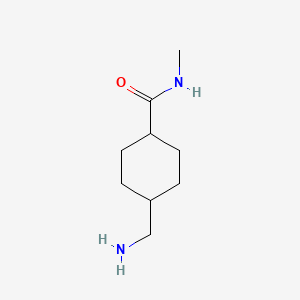

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
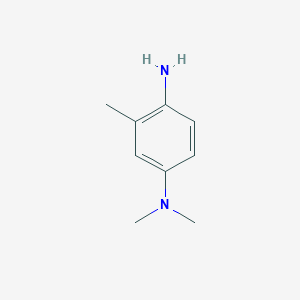
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
